(1R,4R)-N1-(4-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride** is a chemical compound classified as a diamine. It is primarily recognized for its potential applications in medicinal chemistry, particularly as an inhibitor of specific protein targets involved in cancer pathways. The compound has the CAS number 1286274-97-2 and a molecular formula of C13H20BrClN2, with a molecular weight of approximately 319.67 g/mol .
This compound falls under the category of organic compounds, specifically aromatic amines, due to the presence of a bromobenzyl group attached to a cyclohexane structure. Its classification as a dihydrochloride salt indicates that it is often encountered in its salt form, which enhances its solubility and stability for various applications .
The synthesis of (1R*,4R*)-N1-(4-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride typically involves multi-step organic reactions. Key steps may include:
These methods may vary based on specific laboratory protocols and desired purity levels .
The molecular structure of (1R*,4R*)-N1-(4-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride can be represented as follows:
The InChI Key for this compound is provided as part of its chemical identity, allowing for easy retrieval from chemical databases .
(1R*,4R*)-N1-(4-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride is involved in various chemical reactions due to its functional groups:
These reactions are critical for developing derivatives that may enhance biological activity or selectivity against specific targets .
The mechanism of action for (1R*,4R*)-N1-(4-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride primarily relates to its role as an inhibitor in cancer therapy. It targets specific receptors or enzymes involved in tumor growth and proliferation, potentially affecting signaling pathways such as:
Quantitative data regarding its efficacy and binding affinity are essential for understanding its therapeutic potential .
These properties are crucial for handling and storage considerations within laboratory settings .
(1R*,4R*)-N1-(4-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride has several applications:
Its role in drug discovery highlights its significance within pharmaceutical research aimed at developing novel cancer therapies .
The trans-1,4-diamine scaffold forms the stereochemical foundation of this target molecule. Achieving high enantiopurity in the cyclohexane ring system typically employs one of two approaches: chiral resolution of racemates or asymmetric catalytic synthesis. The precursor (1r,4r)-cyclohexane-1,4-diamine dihydrochloride (CAS 2121-78-0, 95% purity) is commercially available but commands premium pricing ($280/gram), reflecting the complexity of its production [2].
Chiral resolution remains industrially prevalent due to scalability. Diastereomeric salt formation using enantiopure resolving agents (e.g., tartaric acid derivatives) separates racemic trans-1,4-diamine mixtures. This process exploits differential crystallization behaviors of the diastereomers, yielding enantiomerically enriched diamines with ≥98% ee when optimized. However, maximum theoretical yield is capped at 50% per enantiomer, necessitating efficient racemization and recycling protocols for cost-effectiveness [2].
Asymmetric hydrogenation offers a more atom-economical alternative. Prochiral diketones or diimines undergo hydrogenation using chiral ruthenium or rhodium catalysts (e.g., DuPhos or BINAP complexes). This method directly installs both chiral centers simultaneously. Recent advances report ee values exceeding 90% under moderate hydrogen pressures (50-100 psi) in methanol or tetrahydrofuran at 60-80°C. Catalyst loading remains a cost barrier (typically 0.5-1 mol%), though immobilized versions show promise for recycling [2].
Table 1: Comparison of Enantioselective Methods for trans-Cyclohexane-1,4-diamine Synthesis
Methodology | Enantiomeric Excess (%) | Typical Yield (%) | Key Advantages/Limitations |
---|---|---|---|
Diastereomeric Salt Resolution | 95-98% | 40-45% per batch | High ee achievable; Limited by maximum yield |
Catalytic Asymmetric Hydrogenation | 88-92% | 75-85% | Atom-economical; High catalyst costs |
Enzymatic Resolution | >99% | 45-48% | Mild conditions; Narrow substrate specificity |
Selective mono-benzylation of the trans-1,4-diamine scaffold with 4-bromobenzyl groups presents significant regiochemical challenges. The primary strategy employs reductive amination to avoid over-alkylation and ensure N1 specificity. 4-Bromobenzaldehyde reacts with the less sterically hindered primary amine of the diamine, forming an imine intermediate subsequently reduced in situ [1] [3].
Critical parameters governing reaction efficiency include:
Alternative pathways include alkylative routes using 4-bromobenzyl bromide. While faster, this method requires meticulous temperature control (0-5°C) and slow reagent addition to maintain N1/N4 selectivity ratios above 8:1. Phase-transfer catalysis (tetrabutylammonium bromide) in biphasic water-dichloromethane systems improves yields to 70-75% by minimizing hydrolysis [1].
Table 2: Optimization Parameters for Reductive Amination Benzylation
Variable | Optimal Condition | Yield Impact | Selectivity (Mono:Di) |
---|---|---|---|
Solvent | Methanol | 82-85% | 12:1 |
Temperature | 25-30°C | Maximum yield | Reduced at higher T |
pH Control | Acetate buffer (pH 6) | Critical for >80% | Prevents degradation |
Reducing Agent | NaBH₃CN (1.2 equiv) | 85% plateau | 15:1 |
Reaction Time | 12-18 hours | Time-efficient | Prolonged time reduces selectivity |
Salt formation enhances crystalline stability, handling, and solubility profiles crucial for pharmaceutical applications. Converting the free base (1R,4R)-N1-(4-Bromobenzyl)cyclohexane-1,4-diamine to its dihydrochloride involves proton transfer thermodynamics and supramolecular assembly [1] [2].
The process exhibits distinct stoichiometric requirements:
Crystallization optimization employs antisolvent techniques. Gradual addition of acetone or methyl tert-butyl ether to ethanolic solutions of the salt induces high-purity crystals. Slow cooling (0.5°C/minute) from 50°C to -10°C yields acicular crystals with residual solvent <300 ppm by HPLC. This process delivers consistent purity (>97%) and recovery (>85%), as confirmed by chloride elemental analysis [1] [2].
Table 3: Impact of Crystallization Conditions on Dihydrochloride Salt Properties
Crystallization Parameter | Condition A | Condition B | Optimal Outcome |
---|---|---|---|
Solvent System | Ethanol/MTBE | Ethanol/Acetone | Ethanol/Acetone (higher yield) |
Cooling Rate | 2°C/min | 0.5°C/min | 0.5°C/min (larger crystals) |
Final Temperature | 0°C | -10°C | -10°C (lower solvent retention) |
Equilibration Time | 10 minutes | 45 minutes | >30 minutes (improved stoichiometry) |
Purity (%) | 95.2% | 98.7% | >97.5% achievable |
These methodologies collectively enable reproducible synthesis of (1R,4R)-N1-(4-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride with controlled stereochemistry, regioselectivity, and pharmaceutical-grade purity. The high cost of the final product ($548/gram) reflects these intricate purification and stereocontrol requirements [1].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9